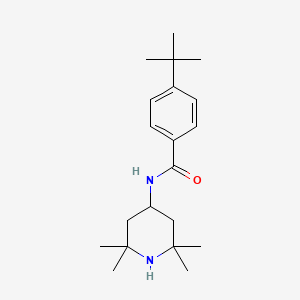![molecular formula C20H21NO4 B5753099 ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5753099.png)
ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate, also known as EAE, is a chemical compound that has been widely used in scientific research. EAE is a derivative of benzoic acid and has been found to have various applications in the field of medicine and biochemistry.
作用機序
The mechanism of action of ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate is not fully understood. However, it has been suggested that ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may help to protect cells from oxidative stress and inflammation. ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has also been found to have neuroprotective effects, which may help to prevent or slow the progression of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. However, there are also some limitations to using ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate in lab experiments. For example, ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate may be toxic to certain cell types, and its effects may be influenced by various factors, such as pH and temperature.
将来の方向性
There are many potential future directions for research on ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate. One area of research could be the development of novel drugs based on the structure of ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate. Another area of research could be the investigation of the mechanism of action of ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate, which could help to identify new targets for drug development. Additionally, further studies could be conducted to investigate the potential applications of ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate is a chemical compound that has been widely used in scientific research. It has various applications in the field of medicine and biochemistry and has been found to have unique properties that make it a valuable tool for studying various biological processes. While there are some limitations to using ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate in lab experiments, its potential applications and future directions for research make it an exciting area of study.
合成法
The synthesis of ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate involves the condensation reaction between ethyl 2-aminobenzoate and 4-ethoxyphenylacrylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is purified through recrystallization to obtain pure ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate.
科学的研究の応用
Ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has been used in various scientific research studies due to its unique properties. It has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells. ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has also been used in the development of novel drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
ethyl 2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-16-12-9-15(10-13-16)11-14-19(22)21-18-8-6-5-7-17(18)20(23)25-4-2/h5-14H,3-4H2,1-2H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWGRSNHZNXJEA-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B5753016.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5753030.png)

![2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5753058.png)
![N'-(4-ethoxybenzylidene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5753066.png)
![N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5753076.png)



![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dihydroxybenzohydrazide](/img/structure/B5753106.png)
![6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5753110.png)
![1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5753123.png)
![N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753131.png)